
Otenabant
Descripción general
Descripción
Otenabant, también conocido como CP-945,598, es un antagonista potente y altamente selectivo del receptor cannabinoide CB1. Fue desarrollado por Pfizer para el tratamiento de la obesidad. su desarrollo se interrumpió debido a efectos adversos observados en ensayos clínicos de compuestos similares .
Aplicaciones Científicas De Investigación
Obesity Treatment
Otenabant was initially developed for obesity management due to its ability to reduce appetite and promote weight loss. Several pre-clinical studies in animal models demonstrated that administration of this compound led to significant reductions in body weight and food intake. However, clinical trials yielded mixed results:
- Clinical Trials : Three double-blind, placebo-controlled trials assessed the efficacy of this compound for weight loss. Results indicated modest weight loss in some participants, but overall efficacy was inconsistent, leading to the discontinuation of further development for obesity treatment .
Study Phase | Participants | Dosage | Outcome |
---|---|---|---|
Phase 3 Multinational | 1,253 | 10 mg / 20 mg | Modest weight loss observed |
Phase 3 North America | 2,536 | 10 mg / 20 mg | Mixed results; safety concerns raised |
Phase 3 Diabetes Trial | 975 | 10 mg / 20 mg | Limited efficacy noted |
Metabolic Disorders
Beyond obesity, this compound has been explored for its potential effects on glucose metabolism and energy expenditure:
- Type 2 Diabetes : Pre-clinical data suggest that CB1 antagonists like this compound may improve glucose metabolism in diabetic patients. The blockade of CB1 receptors has been linked to enhanced insulin sensitivity and altered lipid metabolism .
Neurodegenerative Diseases
Research has also considered the implications of this compound in neurodegenerative diseases such as Parkinson's disease. Its ability to modulate neurotransmission through CB1 receptor pathways may offer therapeutic benefits in managing symptoms associated with these conditions .
Mecanismo De Acción
Otenabant ejerce sus efectos uniéndose selectivamente y antagonizando el receptor cannabinoide CB1. Este receptor está involucrado en la regulación del apetito, el metabolismo y el equilibrio energético. Al bloquear el CB1, this compound puede reducir la ingesta de alimentos y promover la pérdida de peso. También influye en el metabolismo de la glucosa, lo que lo convierte en un posible agente terapéutico para la diabetes tipo 2 .
Análisis Bioquímico
Biochemical Properties
Otenabant interacts with the cannabinoid receptor CB1, exhibiting a Ki value of 0.7 nM . This interaction is highly selective, with this compound showing 10,000-fold greater selectivity against the human CB2 receptor .
Cellular Effects
The effects of this compound on cells are primarily mediated through its antagonistic action on the CB1 receptor. By blocking this receptor, this compound can influence cell signaling pathways, gene expression, and cellular metabolism associated with the endocannabinoid system .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the CB1 receptor and inhibiting its activation . This binding interaction can lead to changes in gene expression and cellular signaling pathways associated with the endocannabinoid system .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages
Metabolic Pathways
This compound is involved in the endocannabinoid system’s metabolic pathways. It interacts with the CB1 receptor, which plays a crucial role in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its lipophilic nature and its specific binding to the CB1 receptor .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the distribution of the CB1 receptor, as this compound specifically binds to this receptor
Métodos De Preparación
Otenabant puede sintetizarse mediante una serie de reacciones químicas que involucran la formación de derivados de purina y piperidina. La ruta sintética generalmente involucra la reacción de derivados de 2-clorofenilo y 4-clorofenilo con intermediarios de purina y piperidina en condiciones controladas . Los métodos de producción industrial probablemente involucrarían la optimización de estas reacciones para la síntesis a gran escala, asegurando un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Otenabant experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales de la molécula, alterando potencialmente su actividad.
Reducción: Esta reacción puede reducir los dobles enlaces u otros grupos funcionales, afectando las propiedades del compuesto.
Sustitución: Los reactivos comunes para reacciones de sustitución incluyen halógenos y otros nucleófilos, que pueden reemplazar átomos o grupos específicos en la molécula
Comparación Con Compuestos Similares
Otenabant es similar a otros antagonistas del CB1 como rimonabant, taranabant y surinabant. se distingue por su alta selectividad y potencia. A diferencia de algunas de sus contrapartes, this compound se suspendió debido a preocupaciones regulatorias en lugar de efectos adversos observados en ensayos clínicos .
Compuestos Similares
- Rimonabant
- Taranabant
- Surinabant
- Ibipinabant
Actividad Biológica
Otenabant, a selective cannabinoid CB1 receptor antagonist, has been investigated primarily for its potential in treating obesity. This compound belongs to a class of drugs that target the endocannabinoid system, which plays a significant role in regulating energy balance and metabolism. This article explores the biological activity of this compound, summarizing key research findings, pharmacological evaluations, and relevant case studies.
This compound functions as an antagonist at the cannabinoid CB1 receptor, inhibiting the effects of endogenous cannabinoids that promote appetite and fat storage. The compound is structurally similar to other CB1 antagonists such as rimonabant and taranabant, both of which have been studied for their weight-loss effects but faced challenges due to adverse side effects.
Pharmacological Profile
This compound has demonstrated a high potency in binding to the CB1 receptor. Key pharmacological parameters include:
- IC50 Value : this compound has an IC50 value of approximately 13.1 nM , indicating its effectiveness in inhibiting receptor activity .
- Binding Affinity (Ki) : The binding affinity for CB1 receptors is reported at 0.7 nM .
- Comparative Potency : In comparative studies, this compound showed an IC50 of 27 nM when tested alongside the agonist CP55940 .
Clinical Trials and Findings
This compound was evaluated in clinical settings as a potential treatment for obesity. However, its development was halted due to safety concerns linked to other CB1 antagonists like rimonabant, which caused neuropsychiatric side effects including anxiety and depression.
Table 1: Summary of this compound Clinical Trials
Trial Phase | Objective | Outcome | Notes |
---|---|---|---|
Phase 2 | Weight loss in obese patients | Promising results but halted | Safety concerns arose |
Phase 3 | Long-term efficacy | Not completed | Similar issues as rimonabant |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Metabolic Effects : A study involving rodent models demonstrated that this compound effectively reduced body weight and improved metabolic parameters without significant central nervous system side effects .
- GRAB eCB2.0 Sensor Assays : this compound's antagonistic properties were confirmed using the GRAB eCB2.0 sensor system, where it showed robust suppression of fluorescence in response to agonists, further validating its role as a potent CB1 antagonist .
- Comparison with Other Antagonists : In comparative analyses with other CB1 antagonists, this compound exhibited similar pharmacodynamic profiles but was noted for its peripheral selectivity, which could potentially reduce central side effects associated with other compounds like rimonabant .
Propiedades
IUPAC Name |
1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N7O/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAZAADNBYXMIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20988316 | |
Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20988316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pre-clinical and clinical trial data suggest that CB-1 antagonists may have favorable effects on glucose metabolism in patients with type 2 diabetes and may also be an effective therapy for the treatment of obesity. | |
Record name | Otenabant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11745 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
686344-29-6 | |
Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=686344-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Otenabant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686344296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Otenabant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11745 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20988316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OTENABANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8211Y53EF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.